2-Fluoro-4-(nonafluorobutyl)aniline
Description
2-Fluoro-4-(nonafluorobutyl)aniline is a fluorinated aromatic amine characterized by a fluorine substituent at the 2-position and a nonafluorobutyl group (-C₄F₉) at the 4-position of the aniline ring. The nonafluorobutyl group confers exceptional hydrophobicity and chemical inertness, making this compound relevant for applications in specialty materials, surfactants, or pharmaceuticals .
Properties
CAS No. |
821791-47-3 |
|---|---|
Molecular Formula |
C10H5F10N |
Molecular Weight |
329.14 g/mol |
IUPAC Name |
2-fluoro-4-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)aniline |
InChI |
InChI=1S/C10H5F10N/c11-5-3-4(1-2-6(5)21)7(12,13)8(14,15)9(16,17)10(18,19)20/h1-3H,21H2 |
InChI Key |
BJNZZIIYZAWKDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aniline Ring
(a) 2-Methyl-4-(nonafluorobutyl)aniline
- Structure : Methyl group at the 2-position instead of fluorine.
- However, the nonafluorobutyl group retains high thermal stability and lipophilicity .
- Applications : Likely used in fluorinated surfactants or coatings, similar to other perfluorobutyl-substituted anilines .
(b) 2-Fluoro-4-(methylsulfonyl)aniline (C₇H₈FNO₂S)
- Structure : Methylsulfonyl (-SO₂CH₃) group at the 4-position.
- Properties: The sulfonyl group enhances polarity and hydrogen-bonding capacity, contrasting with the hydrophobic nonafluorobutyl group. This compound may exhibit higher solubility in polar solvents .
- Applications: Potential use in pharmaceuticals or agrochemicals due to sulfonyl’s role in bioactive molecules .
(c) 2-Fluoro-4-(pentafluorothio)aniline (C₆H₅F₆NS)
- Structure : Pentafluorothio (-SF₅) group at the 4-position.
- Properties : The SF₅ group is more electron-withdrawing than -C₄F₉, leading to a stronger deactivation of the aromatic ring. This reduces nucleophilic aromatic substitution reactivity but increases oxidative stability .
- Applications : Specialty materials requiring extreme chemical resistance, such as high-performance polymers .
Fluorination Patterns in Aniline Derivatives
(a) Fluoroaniline Boronic Esters
- Examples : 2-Fluoro-4-(dioxaborolan-2-yl)aniline derivatives (e.g., CAS 819058-34-9).
- Properties : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making these compounds valuable in pharmaceutical synthesis. The fluorine substituent directs regioselectivity during coupling .
- Contrast: Unlike 2-Fluoro-4-(nonafluorobutyl)aniline, these derivatives prioritize synthetic versatility over hydrophobicity .
(b) 4'-Fluoro-3'-(trifluoromethoxy)acetophenone (C₉H₆F₄O₂)
- Structure: Fluorine and trifluoromethoxy (-OCF₃) groups on an acetophenone backbone.
- Properties : The ketone group introduces reactivity toward nucleophilic addition, absent in the aniline derivatives. The -OCF₃ group is less hydrophobic than -C₄F₉ .
- Applications : Intermediate in fluorinated drug synthesis .
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